molecular formula C24H28N4O4S B11198541 4-amino-N~3~-benzyl-N~5~-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198541
M. Wt: 468.6 g/mol
InChI Key: ILCGAJXAXDJJPB-UHFFFAOYSA-N
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Description

4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Benzylation and Ethylation: The benzyl and ethoxy groups are introduced via alkylation reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the dicarboxamide moiety through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the thiazole ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Function: Interacting with receptors to alter their signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Benzylthiazole: Contains a benzyl group attached to the thiazole ring, similar to the compound .

    Diethoxyphenylthiazole: Contains diethoxyphenyl groups, similar to the compound .

Uniqueness

4-Amino-n3-benzyl-n5-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[2-(3,4-diethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C24H28N4O4S/c1-3-31-18-11-10-16(14-19(18)32-4-2)12-13-26-24(30)22-20(25)21(28-33-22)23(29)27-15-17-8-6-5-7-9-17/h5-11,14H,3-4,12-13,15,25H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

ILCGAJXAXDJJPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3)N)OCC

Origin of Product

United States

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